4-(Bromomethyl)benzenesulfonyl chloride
Overview
Description
4-(Bromomethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is also known by its synonym, alpha-Bromo-p-toluenesulfonyl chloride. This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl chloride moiety. It appears as a solid with a melting point of 71-75°C .
Mechanism of Action
Target of Action
4-(Bromomethyl)benzenesulfonyl chloride is a versatile reagent used in the synthesis of various organic compounds. It is primarily used as a sulfonylating agent . The primary targets of this compound are nucleophilic sites in organic molecules, where it can introduce a sulfonyl group .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles via a substitution reaction . The bromomethyl group is a good leaving group, which is displaced by the nucleophile, leading to the introduction of the benzenesulfonyl moiety .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific nucleophile it reacts with. For instance, it has been used to synthesize benzene-sulfonamide derivatives, which are potent Chemokine Receptor Type 4 (CXCR4) inhibitors . CXCR4 is a G-protein coupled receptor involved in various biological processes, including immune response and cancer metastasis .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, such as the route of administration and the presence of other compounds .
Result of Action
The result of the action of this compound is the formation of a new compound with a sulfonyl group. This can lead to changes in the target molecule’s properties, such as increased polarity or altered biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the intended target, potentially leading to side reactions . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Preparation Methods
The synthesis of 4-(Bromomethyl)benzenesulfonyl chloride typically involves the bromination of p-toluenesulfonyl chloride. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzene and a radical initiator such as 2,2’-azobis(2-methylpropionitrile) (AIBN). The reaction is carried out under reflux conditions .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale bromination processes with appropriate safety and environmental controls.
Chemical Reactions Analysis
4-(Bromomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-(Bromomethyl)benzenesulfonyl chloride is utilized in several scientific research applications:
Biology: The compound is used in the preparation of biologically active molecules that can modulate biological pathways.
Comparison with Similar Compounds
4-(Bromomethyl)benzenesulfonyl chloride can be compared with other similar compounds such as:
- 4-(Fluorosulfonyl)benzoic acid
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1,3-Benzenedisulfonyl fluoride
- 4-(2-Bromoacetyl)benzenesulfonyl fluoride
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications. For instance, the presence of different halogen atoms (bromine, fluorine) can significantly influence their chemical behavior and suitability for specific reactions .
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-39-4 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Bromomethyl)benzenesulfonyl chloride in the synthesis of the target compounds?
A1: this compound acts as an electrophilic reagent in the synthesis of 5-aralkyl/aryl-1,3,4-Oxadiazol-2-yl 4-(piperidin-1-ylsulfonyl)benzyl sulfide derivatives (23a-k) []. It reacts with piperidine in an aqueous basic medium to form an intermediate electrophile (compound 22 in the study). This electrophile then reacts with various 5-substituted-1,3,4-Oxadiazol-2-thiols in the presence of NaH/DMF to yield the final target compounds.
Q2: Are there any details about the characterization of the intermediate formed with this compound?
A2: While the abstract mentions the formation of an electrophile (compound 22) through the reaction of this compound with piperidine [], it does not provide specific details about its characterization. Further information regarding spectroscopic data or other analytical techniques used to confirm the structure of this intermediate would be needed for a complete understanding.
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